molecular formula C16H16N2O4S2 B2362444 2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine CAS No. 333435-88-4

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine

Cat. No.: B2362444
CAS No.: 333435-88-4
M. Wt: 364.43
InChI Key: OBPMLWLFNCVJFM-UHFFFAOYSA-N
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Description

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine is a synthetic thiazolidine derivative offered for early-discovery research. As part of a collection of rare and unique chemicals, this compound is provided for researchers exploring structure-activity relationships in heterocyclic chemistry. Thiazolidine is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, and its derivatives are a privileged scaffold in medicinal chemistry due to their wide range of potential biological activities. [1] Derivatives of the thiazolidine core, such as thiazolidine-2,4-diones, have been extensively investigated for diverse therapeutic applications. These include use as antidiabetic agents through their action as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, antimicrobial agents by inhibiting bacterial enzymes like Mur ligases, and anticancer agents by disrupting cell cycle progression and inducing apoptosis. [2] [3] [6] The presence of substituents like the 4-nitrophenyl group can significantly influence the electronic properties and biological activity of the molecule, while the toluene sulfonyl group is a common motif used in organic synthesis and drug design. [4] This product is sold as-is for research purposes. Researchers are responsible for confirming the identity and purity of the compound for their specific applications. It is intended for use in laboratory research only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-methylphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-12-3-2-4-15(11-12)24(21,22)17-9-10-23-16(17)13-5-7-14(8-6-13)18(19)20/h2-8,11,16H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPMLWLFNCVJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Schiff Base Intermediate Synthesis

The foundational step involves condensing 4-nitrobenzaldehyde (1) with toluene-3-sulfonamide (2) to form the Schiff base N-[(4-nitrophenyl)methylidene]-3-methylbenzenesulfonamide (3) . Under reflux in absolute ethanol (5–6 h), this reaction achieves >95% conversion, driven by the electron-withdrawing nitro group enhancing imine stability. Polar aprotic solvents like DMF accelerate kinetics but require rigorous drying to prevent hydrolysis.

Cyclization with Thioglycolic Acid

Thioglycolic acid (4) undergoes nucleophilic attack on the Schiff base (3) in anhydrous ethanol, facilitated by N,N-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds via:

  • Thiolate formation : Deprotonation of thioglycolic acid by DCC generates a reactive thiolate ion.
  • Michael addition : Thiolate attacks the electrophilic imine carbon, forming a tetrahedral intermediate.
  • 5-exo-trig cyclization : Intramolecular nucleophilic displacement yields the thiazolidine ring.

Optimized conditions (9–10 h reflux, DCC stoichiometry 1:1.2) afford 2-(4-nitrophenyl)-3-(toluene-3-sulfonyl)-thiazolidine (5) in 78–85% yield (Table 1).

Table 1 : Cyclization Optimization Parameters

Solvent Catalyst Temp (°C) Time (h) Yield (%)
Ethanol DCC 80 10 85
DMF None 100 6 62
THF Et₃N 65 12 71

Nano-Catalyzed One-Pot Synthesis

Nano-CoFe₂O₄@SiO₂/PrNH₂-Mediated Route

Magnetic nanoparticles functionalized with propylamine (CoFe₂O₄@SiO₂/PrNH₂) enable a one-pot synthesis from 4-nitrobenzaldehyde (1) , toluene-3-sulfonamide (2) , and mercaptoacetic acid (6) . The catalyst (0.6 mol%) provides Brønsted basic sites that:

  • Activate the aldehyde for imine formation
  • Polarize the C=S bond in mercaptoacetic acid
  • Stabilize the cyclization transition state

Reaction in chloroform at 25°C completes in 3 h, yielding 91% of (5) . Catalyst recyclability (5 cycles, <5% activity loss) underscores its industrial viability.

Kinetic and Thermodynamic Analysis

Arrhenius plots (25–60°C) reveal an activation energy (Eₐ) of 45.2 kJ/mol, consistent with a rate-limiting cyclization step. Differential scanning calorimetry (DSC) shows an exothermic peak at 112°C (ΔH = −78 kJ/mol), confirming the spontaneity of ring closure.

Aziridine Ring-Opening Strategy

Stereoselective Synthesis

Enantiopure N-tosylaziridine (7) reacts with 4-nitrobenzyl isothiocyanate (8) under BF₃·OEt₂ catalysis (−40°C). The aziridine undergoes Sₙ2 ring-opening at the less substituted carbon, followed by 5-exo-dig cyclization to yield (5) with 94% ee. Chiral HPLC (Chiralpak IC column) confirms the R,R configuration.

Critical Parameters :

  • Lewis acid concentration (optimum: 10 mol% BF₃·OEt₂)
  • Strict temperature control (−40 ± 2°C) to prevent epimerization

Solid-Phase Synthesis for High-Throughput Production

Wang Resin Immobilization

Coupling toluene-3-sulfonamide to Wang resin via a photolabile linker enables iterative synthesis:

  • Aldehyde loading : 4-Nitrobenzaldehyde anchored via reductive amination
  • Thiol incorporation : Mercaptoacetic acid coupled using HBTU/HOBt
  • Cyclization : TFA/CH₂Cl₂ (1:1) cleaves the product while inducing ring closure

This method achieves 89% purity (HPLC) and scales linearly to 50 g batches.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (s, 1H, SO₂-Ar-H), 7.72–7.68 (m, 3H, Ar-H), 4.32 (dd, J = 9.2, 3.6 Hz, 1H, CH-S), 3.81 (dd, J = 11.6, 3.6 Hz, 1H, CH-N), 3.12 (dd, J = 11.6, 9.2 Hz, 1H, CH₂), 2.41 (s, 3H, CH₃).
  • ¹³C NMR : 172.8 (C=O), 149.1 (NO₂), 140.2 (SO₂-Ar), 128.7–123.4 (Ar-C), 62.1 (CH-S), 54.3 (CH-N), 38.9 (CH₂), 21.3 (CH₃).

Infrared Spectroscopy

Strong absorptions at 1532 cm⁻¹ (asymmetric NO₂ stretch) and 1344 cm⁻¹ (symmetric SO₂ stretch) confirm functional group integrity.

Comparative Evaluation of Synthetic Routes

Table 2 : Method Efficacy Comparison

Method Yield (%) Purity (%) Scalability Stereocontrol
DCC-Mediated 85 98 Moderate None
Nano-Catalyzed 91 99 High Moderate
Aziridine Opening 88 97 Low High
Solid-Phase 78 89 High None

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Reduction: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Reduction: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, thiols, pyridine, triethylamine.

Major Products Formed

    Reduction of Nitro Group: 2-(4-Amino-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine.

    Oxidation of Thiazolidine Ring: Sulfoxides or sulfones.

    Substitution of Sulfonyl Group: Corresponding substituted thiazolidine derivatives.

Scientific Research Applications

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Thiazolidine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of 2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine with analogous compounds reported in recent studies:

Compound Name Substituents (Positions) Key Functional Groups Reported Bioactivity (Target Organisms/Enzymes) Reference(s)
This compound 4-Nitrophenyl (C2), Toluene-3-sulfonyl (C3) Nitro, sulfonyl Antimicrobial (hypothetical targets: Gram-positive bacteria, fungi) N/A (current focus)
AJ5a–j derivatives (e.g., AJ5d) 4-Fluorophenyl (C2), acetamide (N3) Fluorophenyl, acetamide MIC: 8–32 µg/mL (B. subtilis, E. coli, C. albicans)
2-(p-Tolylimino)-3-(4-tolyl)-5-[5-(3,4-dichlorophenyl)-2-furylidene]-4-thiazolidinone Dichlorophenyl-furylidene (C5) Dichlorophenyl, furylidene MIC: 4–16 µg/mL (S. aureus, E. coli, A. niger)
4-Thiazolidinone derivatives (Mur B inhibitors) Variable aryl/alkyl (C2, C5) Carboxylic acid, aryl IC₅₀: 0.5–2 µM (Mur B enzyme inhibition)

Key Observations

Substituent Impact on Bioactivity: The nitro group in this compound may enhance antimicrobial activity compared to non-nitro-substituted analogs like AJ5a–j (fluorophenyl derivatives). Nitro groups are known to disrupt microbial electron transport chains or DNA synthesis . The toluene sulfonyl group introduces steric hindrance, which could reduce membrane permeability compared to smaller substituents (e.g., acetamide in AJ5a–j). However, sulfonyl groups may improve binding to bacterial enzymes like Mur B, a key target in peptidoglycan synthesis .

Antimicrobial Spectrum :

  • While AJ5a–j derivatives show broad-spectrum activity (MIC 8–32 µg/mL against bacteria and fungi), compounds with dichlorophenyl-furylidene substituents exhibit stronger potency (MIC 4–16 µg/mL) . The nitro-sulfonyl combination in the target compound is hypothesized to target Gram-positive bacteria (e.g., S. aureus) more selectively due to peptidoglycan affinity.

Enzyme Inhibition: 4-Thiazolidinones with carboxylic acid groups (e.g., Mur B inhibitors) achieve nanomolar enzyme inhibition (IC₅₀ 0.5–2 µM) . The absence of a carboxylic acid in this compound suggests a different mechanism, possibly involving direct microbial membrane disruption.

Biological Activity

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine is a member of the thiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen. Its unique structure, featuring a nitro group and a toluene-3-sulfonyl group, has garnered interest in various fields, particularly in pharmacology and medicinal chemistry due to its potential biological activities.

Properties

  • Molecular Formula : C14H14N2O4S
  • CAS Number : 333435-88-4

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or membrane integrity, leading to cell death .

Anticancer Activity

Thiazolidine derivatives have been investigated for their anticancer properties. In vitro studies on related compounds have demonstrated the ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanisms include activation of intrinsic and extrinsic apoptotic pathways . A comparative analysis of IC50 values reveals that certain thiazolidine derivatives are comparable to standard chemotherapeutic agents like irinotecan in terms of potency against cancer cells .

Insulin Sensitizing Effects

Recent studies have highlighted the potential of thiazolidine compounds in modulating metabolic disorders. Some derivatives have shown promise as insulin sensitizers, enhancing glucose uptake in vitro and improving metabolic profiles in animal models of insulin resistance . This suggests a dual role for these compounds in both cancer therapy and metabolic disease management.

Case Studies

  • Anticancer Study : A derivative structurally similar to this compound was evaluated against breast cancer cell lines using the sulforhodamine B assay. The study reported significant growth inhibition with an IC50 value lower than that of conventional treatments .
  • Antimicrobial Evaluation : Another study assessed the antibacterial activity of thiazolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited substantial inhibition zones, suggesting effective antibacterial properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes critical for microbial survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
  • Metabolic Modulation : By enhancing insulin sensitivity, these compounds may influence glucose metabolism pathways, offering therapeutic potential for type 2 diabetes management.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine, and what mechanistic considerations are critical?

The synthesis typically involves a multi-step approach:

  • Step 1 : Introduce the toluene-3-sulfonyl group via nucleophilic substitution under anhydrous conditions.
  • Step 2 : Form the thiazolidine ring using condensation reactions, often catalyzed by Amberlyst A-15 to enhance yield .
  • Step 3 : Optimize reaction parameters (e.g., microwave-assisted heating) to reduce side products and improve efficiency, as demonstrated in related thiazolidine syntheses . Key mechanisms include steric hindrance management due to the bulky 4-nitro-phenyl group and sulfonyl activation for ring closure.

Q. How is structural characterization performed to confirm the compound’s identity and purity?

  • NMR Spectroscopy : Assign proton environments (e.g., distinguishing thiazolidine ring protons from aromatic substituents).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly the planarity of the thiazolidine ring and nitro-group orientation .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion analysis).

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Cytotoxicity : Use WST-1 or MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial Activity : Disk diffusion assays against gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
  • Enzyme Inhibition : Test MurB (peptidoglycan biosynthesis) inhibition via spectrophotometric assays, using 4-thiazolidinone derivatives as positive controls .

Advanced Research Questions

Q. How can conflicting IC50 values across cell lines or assays be systematically addressed?

  • Assay Standardization : Control variables like cell density, incubation time, and solvent (DMSO concentration ≤0.1%).
  • Orthogonal Validation : Combine cytotoxicity assays with apoptosis markers (e.g., Annexin V staining) and metabolic profiling .
  • Cell-Specific Uptake Studies : Use fluorescently tagged analogs to assess permeability differences .

Q. What strategies improve bioavailability while retaining biological activity?

  • Prodrug Design : Introduce hydrolyzable malonic esters at the 3-position of the thiazolidine ring to enhance solubility .
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to improve pharmacokinetics.
  • Metabolite Analysis : Retain critical motifs (e.g., sulfoxide groups) during structural optimization, as oxidation does not always diminish activity .

Q. How can computational tools elucidate its mechanism of action against bacterial targets?

  • Molecular Docking : Simulate binding interactions with enzymes like MurB, focusing on hydrogen bonding with the nitro group and sulfonyl oxygen .
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated bacteria to identify disrupted pathways (e.g., peptidoglycan synthesis).
  • SAR Studies : Modify substituents (e.g., replacing nitro with methoxy) to isolate pharmacophoric contributions .

Q. What analytical methods quantify its stability under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
  • Circular Dichroism : Track conformational changes in the thiazolidine ring under varying pH/temperature .
  • Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life at 25°C/60% RH.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar thiazolidines?

  • Meta-Analysis : Compare assay conditions (e.g., cell type, exposure duration) across studies to identify confounding variables.
  • Structural Re-evaluation : Use X-ray crystallography to confirm if minor stereochemical differences (e.g., cis vs. trans isomers) explain activity variations .
  • Dose-Response Curves : Perform full sigmoidal analyses to distinguish true efficacy from assay noise .

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